Product packaging for Glyceryl trihexadecanoate-d98(Cat. No.:)

Glyceryl trihexadecanoate-d98

Cat. No.: B12399658
M. Wt: 905.9 g/mol
InChI Key: PVNIQBQSYATKKL-UWJFJTLTSA-N
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Description

Glyceryl trihexadecanoate-d98 is a useful research compound. Its molecular formula is C51H98O6 and its molecular weight is 905.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H98O6 B12399658 Glyceryl trihexadecanoate-d98

Properties

Molecular Formula

C51H98O6

Molecular Weight

905.9 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D

InChI Key

PVNIQBQSYATKKL-UWJFJTLTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Foundational Principles of Stable Isotope Tracing in Lipidomics

Stable isotope tracing is a technique that allows researchers to follow the metabolic fate of molecules within a biological system. nih.gov The core principle lies in the use of molecules where one or more atoms have been replaced by a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com These isotopically labeled molecules, often called "tracers," are chemically identical to their naturally occurring counterparts ("tracees") and are metabolized in the same way. nih.govirisotope.com However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govirisotope.com

In lipidomics, stable isotope labeling is employed to study the biosynthesis, transport, remodeling, and degradation of lipids. nih.govresearchgate.net By introducing a labeled precursor into a system, scientists can track its incorporation into various lipid species over time. nih.gov This provides a dynamic view of lipid metabolism, revealing the rates of metabolic pathways, a concept known as metabolic flux analysis. creative-proteomics.comresearchgate.net This is a significant advantage over traditional methods that only provide a static snapshot of lipid concentrations. nih.gov

The choice of isotopic label and the labeled precursor depends on the specific metabolic pathway being investigated. researchgate.net For instance, labeled fatty acids can be used to study fat metabolism, while labeled glucose can track carbohydrate metabolism and storage. irisotope.com The ability to trace these pathways provides invaluable information for understanding the complex interplay of metabolic networks in both healthy and diseased states. bohrium.com

Significance of Deuterated Triglycerides As Molecular Probes in Metabolic Studies

Deuterated triglycerides, which are triglycerides containing the heavy isotope of hydrogen, deuterium (B1214612), are particularly valuable molecular probes in metabolic studies. smolecule.com Deuterium is a non-radioactive, stable isotope, making it safe for use in a wide range of research models. bohrium.com The incorporation of deuterium into triglycerides allows for the precise tracking of their metabolic fate, from digestion and absorption to their role in energy storage and as components of cellular membranes. nih.govsmolecule.comwikipedia.org

One of the key applications of deuterated triglycerides is in studying lipid kinetics in vivo. nih.gov By administering deuterated triglycerides and monitoring their appearance and disappearance in different tissues and biofluids, researchers can determine the rates of triglyceride synthesis, transport, and breakdown. nih.govnih.gov This information is crucial for understanding conditions associated with dyslipidemia, such as non-alcoholic fatty liver disease and cardiovascular disease. nih.govmdpi.com

Furthermore, deuterated fatty acids derived from the hydrolysis of these triglycerides can be traced as they are incorporated into other complex lipids, such as phospholipids (B1166683), which are essential components of cell membranes. nih.govresearchgate.net This allows for the investigation of membrane dynamics and the impact of dietary fats on cellular function. The use of deuterated triglycerides, in conjunction with advanced analytical techniques, provides a powerful platform for unraveling the complexities of lipid metabolism and its role in human health and disease. nih.gov

Overview of Glyceryl Trihexadecanoate D98 in Contemporary Lipid Research

Approaches for High-Level Deuterium Incorporation into Triglyceride Acyl Chains

Achieving a high degree of deuterium incorporation into the acyl chains of triglycerides like glyceryl trihexadecanoate is a primary challenge. Several methods have been developed to produce these heavily labeled molecules.

One fundamental approach involves the esterification of glycerol (B35011) with deuterated fatty acids. bohrium.com The synthesis of the deuterated fatty acid precursor, in this case, hexadecanoic acid-d31, is the critical step. Methods to produce deuterated fatty acids include:

Catalytic H/D Exchange: This method utilizes metal catalysts in the presence of a deuterium source, such as heavy water (D₂O), to exchange hydrogen atoms for deuterium on the fatty acid backbone.

Reduction of Unsaturated Precursors: Starting with an unsaturated fatty acid, catalytic deuteration can be employed to saturate the carbon-carbon double bonds with deuterium.

Chemical Synthesis from Deuterated Intermediates: Building the fatty acid chain from smaller, deuterated building blocks allows for precise control over the location and extent of deuterium labeling. bohrium.com

Biological Synthesis: Certain microorganisms, when cultured in media enriched with D₂O, can produce fully deuterated fatty acids. bohrium.com For instance, organisms like Scenedesmus obliquus and Acholeplasma laidlawii have been used to produce fully deuterated unsaturated fatty acids. bohrium.com

Once the deuterated fatty acid is obtained, it can be esterified to a glycerol backbone to form the desired triglyceride. bohrium.com

Another significant strategy for in vivo studies is the administration of deuterated water (D₂O) to living organisms. researchgate.netnih.govnih.gov The deuterium from D₂O is incorporated into fatty acids during de novo lipogenesis. researchgate.netbiorxiv.org This process involves the enzymatic synthesis of fatty acids from acetyl-CoA and malonyl-CoA, where deuterium from body water can be incorporated at various steps. researchgate.net The level of deuterium incorporation can be quite high, especially during periods of active lipid synthesis. biorxiv.orgbiorxiv.org

Chemoenzymatic and Chemical Synthesis Routes for Specifically Labeled Glycerolipids

For applications requiring high purity and specific labeling patterns, chemoenzymatic and purely chemical synthesis routes are often preferred. These methods offer greater control over the final product's structure and isotopic distribution.

Chemical Synthesis:

A practical and efficient method for synthesizing triglycerides involves the activation of fatty acids with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This activated fatty acid can then be reacted with glycerol to form the triglyceride. This methodology has been successfully applied to the synthesis of deuterated medium-chain triglycerides. researchgate.net Other chemical approaches may utilize trichloroacetimidate (B1259523) methodology for the stereoselective preparation of glycoglycerolipids, which can be adapted for the synthesis of deuterated analogs. researchgate.net

Chemoenzymatic Synthesis:

Chemoenzymatic strategies combine the efficiency of chemical reactions with the high specificity of enzymatic catalysts. nih.gov This approach is particularly valuable for producing mixed-acyl glycerolipids with specific deuterated chains. For example, a general method for producing highly pure, mixed-acyl phospholipids (B1166683) involves enzyme-catalyzed regioselective hydrolysis and esterification. nih.gov This allows for the specific replacement of one acyl chain with a perdeuterated analogue. nih.gov

Enzymes like lipases are widely used in these synthetic routes. Lipases can exhibit high regioselectivity, for instance, specifically hydrolyzing or esterifying the sn-1 and sn-3 positions of a glycerol backbone. ftb.com.hr This property is crucial for the synthesis of structured lipids where the position of the labeled fatty acid is critical. While some lipases like those from Thermomyces lanuginosa and Rhizomucor miehei are sn-1,3 specific, others may show different specificities that can be exploited for targeted synthesis. ftb.com.hr The synthesis of various bioactive glycerolipids has been achieved through versatile chemoenzymatic procedures. researchgate.netnih.gov

Considerations for Isotopic Purity and Positional Specificity in Deuterated Lipid Synthesis

The utility of deuterated lipids like this compound heavily relies on their isotopic purity and the precise location of the deuterium atoms.

Isotopic Purity:

The isotopic purity, or the percentage of deuterium atoms in the molecule, is a critical parameter. High isotopic purity (typically >98 atom percent deuterium) is often required for analytical applications to ensure clear and unambiguous signals. smolecule.com Mass spectrometry is a primary tool for determining isotopic purity. bohrium.comnih.gov High-resolution mass spectrometry, such as Orbitrap technology, can distinguish deuterium incorporation from the natural abundance of carbon-13, which can otherwise lead to analytical challenges due to overlapping isotopic patterns. smolecule.com Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C NMR, is also invaluable for confirming the level and position of deuterium incorporation. bohrium.com

Positional Specificity:

Positional specificity refers to the exact location of the deuterated acyl chains on the glycerol backbone (sn-1, sn-2, or sn-3). In many biological systems, the metabolic fate of a triglyceride is influenced by the position of its fatty acids. Therefore, controlling the positional isomerism during synthesis is crucial.

Enzymatic methods are particularly powerful for achieving high positional specificity. For example, sn-1,3-specific lipases can be used to selectively introduce deuterated fatty acids at the outer positions of the glycerol backbone. ftb.com.hr Conversely, other enzymes or chemical strategies might be employed to label the sn-2 position. Protein engineering of enzymes like phospholipase D has been used to improve positional specificity in the synthesis of other glycerolipids, a strategy that could potentially be applied to triglyceride synthesis. nih.gov The choice of acyltransferase can also influence positional specificity, as some enzymes exhibit a preference for certain fatty acids at specific positions. nih.gov

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is the cornerstone for the analysis of this compound. smolecule.com The significant mass difference between the deuterated and non-deuterated forms enables clear differentiation and quantification. smolecule.com High-resolution mass spectrometry can detect the protonated molecular ion [M+H]⁺ of this compound at an m/z of approximately 905.9, a substantial shift from the m/z of 807.7 for non-deuterated tripalmitin. smolecule.com This mass shift is a key feature utilized in various MS-based techniques for its unambiguous identification.

Deuterium labeling is instrumental in investigating the fragmentation mechanisms of triglycerides during mass spectrometric analysis. acs.orgnih.gov By observing the mass shifts in fragment ions, researchers can deduce the pathways of ion decomposition. acs.org This is particularly useful in complex biological samples where numerous triglyceride species may be present. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Species Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a standard and powerful technique for comprehensive lipid profiling, including the analysis of deuterated triglycerides like this compound. nih.govcaymanchem.comthermofisher.com This approach allows for the separation of complex lipid mixtures prior to their introduction into the mass spectrometer, reducing ion suppression and enabling the identification of numerous lipid species in a single analysis. thermofisher.com The use of reversed-phase liquid chromatography, often with C18 or C30 columns, is common for separating triglycerides based on their fatty acid composition. thermofisher.com

In lipidomic workflows, this compound is often included as part of a panel of deuterated internal standards. caymanchem.compreprints.orgfrontiersin.orgpubcompare.ai These standards are crucial for the accurate quantification of endogenous lipids by compensating for variations in sample extraction and ionization efficiency. nih.govlipidmaps.org The known concentration of the deuterated standard allows for the relative or absolute quantification of the corresponding non-labeled lipid species. premierbiosoft.com

The following table provides an example of a typical LC method for lipid analysis:

Table 1: Illustrative Liquid Chromatography Parameters for Triglyceride Analysis

ParameterValue
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.2 mM Ammonium (B1175870) Fluoride in Water
Mobile Phase B 0.2 mM Ammonium Fluoride in Methanol/2-Propanol (80/20)
Gradient 40% B to 99% B over 34 minutes
Flow Rate 0.3 mL/min
Column Temperature 60°C
Injection Volume 1 µL
This table is a representative example based on similar lipid analysis methods. frontiersin.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Fragments

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and its fragments. acs.orgresearchgate.net This technique involves the isolation of a specific precursor ion (e.g., the molecular ion of the deuterated triglyceride) and its subsequent fragmentation through collision-induced dissociation (CID). acs.org The resulting product ions provide detailed structural information. researchgate.net

When the ammoniated adduct of a triglyceride, [M+NH₄]⁺, is subjected to CID, it typically undergoes a neutral loss of ammonia (B1221849) and one of the fatty acyl chains as a carboxylic acid, resulting in a diacylglycerol-like fragment ion. acs.orgresearchgate.net For this compound, the observation of deuterated fragment ions corresponding to the loss of deuterated palmitic acid confirms the uniform distribution of deuterium throughout the molecule. smolecule.com Further fragmentation of these diacyl product ions (in an MS³ experiment) can yield acylium ions (RCO⁺), which provides unambiguous identification of the fatty acid constituents. acs.org

The fragmentation patterns are crucial for confirming the identity of the deuterated standard and for differentiating it from other lipids in a complex mixture. researchgate.net The use of deuterium labeling has been fundamental in understanding these fragmentation mechanisms. acs.orgnih.gov

Application of Multiple Reaction Monitoring (MRM) and Neutral Loss Scanning

Multiple Reaction Monitoring (MRM) and neutral loss scanning are targeted mass spectrometry techniques that offer high sensitivity and specificity for the quantification of specific lipids, including deuterated triglycerides. nih.govlipidmaps.org

In an MRM experiment, the mass spectrometer is set to monitor specific transitions from a precursor ion to a product ion. lipidmaps.org For this compound, this would involve selecting its molecular ion as the precursor and a specific fragment ion (e.g., the diacylglycerol-like fragment after the loss of a deuterated palmitic acid chain) as the product. This highly specific detection method is widely used for quantitative lipidomics. nih.govresearchgate.net

Neutral loss scanning is another powerful tool. lipidmaps.orglipidmaps.org In this mode, the mass spectrometer scans for all precursor ions that lose a specific neutral fragment. For triglycerides, a common approach is to scan for the neutral loss of a specific fatty acid. lipidmaps.org When analyzing a sample containing this compound, a neutral loss scan for deuterated palmitic acid can selectively detect all triglycerides containing this specific deuterated fatty acid. This method is particularly useful for identifying and quantifying all molecular species of a particular class of deuterated lipids in a complex mixture. lipidmaps.orgresearchgate.net The use of deuterated internal standards is essential to normalize the ion signal in these experiments. lipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acyl Chain Isotopic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of fatty acids. nih.govnih.gov For the analysis of the fatty acyl chains of this compound, the triglyceride is first hydrolyzed, and the resulting fatty acids are derivatized to make them more volatile for GC analysis. nih.gov A common derivatization method is the formation of fatty acid methyl esters (FAMEs). mdpi.com

GC-MS provides excellent chromatographic separation of different fatty acids. nih.gov The subsequent mass spectrometric detection allows for the confirmation of the identity of the fatty acids and the analysis of their isotopic composition. jove.com The stable isotope dilution method, where a deuterated analog is used as an internal standard, is a reliable approach for the accurate quantification of fatty acids using GC-MS. nih.govlipidmaps.org

The following table shows typical GC-MS parameters for fatty acid analysis:

Table 2: Representative Gas Chromatography-Mass Spectrometry Parameters for Fatty Acid Analysis

ParameterValue
Column 50 m length, 0.25 mm inner diameter
Carrier Gas Helium at 1 mL/min
Inlet Temperature 270 °C
Oven Program 80°C, ramp to 170°C at 20°C/min, ramp to 204°C at 1°C/min, ramp to 250°C at 20°C/min, hold for 10 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 50-400 m/z
This table is a representative example based on similar fatty acid analysis methods. jove.com
High-Resolution GC-MS for Deuterium/Carbon Isotope Resolution

A significant challenge in isotopic analysis is the potential for interference from naturally abundant isotopes, such as carbon-13 (¹³C). researchgate.net High-resolution GC-MS offers a solution to this problem by providing sufficient mass resolving power to distinguish between deuterated and ¹³C-containing isotopologues. researchgate.net This capability significantly enhances the sensitivity and accuracy of deuterium enrichment measurements, which is particularly important in metabolic studies where low levels of deuterium incorporation need to be quantified. jove.comresearchgate.net The ability to resolve these closely spaced mass signals allows for more precise determination of fatty acid synthesis and metabolism. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotope Resolved Measurements

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitraps or quadrupole-time-of-flight (Q-TOF) mass spectrometers, provides highly accurate mass measurements and detailed isotopic information for intact lipids like this compound. semanticscholar.orgmdpi.com The high mass accuracy (typically below 1 ppm) allows for the unambiguous determination of the elemental composition of the molecule and its fragments. semanticscholar.orgnews-medical.net

HRMS is particularly advantageous for analyzing complex lipidomes where many isobaric and isomeric species are present. thermofisher.com The ability to resolve the isotopic pattern of this compound allows for confirmation of its high deuterium enrichment and can distinguish it from the natural ¹³C isotope distribution of other lipids. smolecule.com This is crucial for avoiding analytical challenges arising from overlapping isotopic patterns. smolecule.com Furthermore, the high resolution of modern instruments enables multi-tracer studies, where different stable isotopes (e.g., ¹³C and ²H) can be used simultaneously and differentiated by the mass spectrometer. semanticscholar.org

The following table summarizes the key mass spectrometric characteristics of this compound:

Table 3: Mass Spectrometric Properties of this compound

PropertyValueReference
Molecular Formula C₅₁D₉₈O₆ smolecule.com
Molecular Weight 905.93 g/mol cdnisotopes.com
Monoisotopic Mass 905.35146194 Da nih.gov
[M+H]⁺ (protonated) ~906.9 m/z smolecule.com
Note: The molecular formula C₅₁H₉₈O₆ is sometimes used in databases for the deuterated compound, with the understanding that H represents deuterium. nih.gov The exact mass can vary slightly depending on the calculation parameters.

Ionization Techniques for Deuterated Triglycerides: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Mass spectrometry (MS) is a cornerstone for the analysis of triglycerides, and the choice of ionization technique is critical for achieving accurate and sensitive results. For deuterated triglycerides like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalently used methods. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like triglycerides. In ESI, a high voltage is applied to a liquid stream of the analyte solution, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For triglycerides, ESI typically produces ammoniated adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase. acs.orgresearchgate.net This is advantageous as it provides a clear molecular weight determination of the triglyceride species. Collision-induced dissociation (CID) of these precursor ions results in the neutral loss of ammonia and one of the fatty acid chains, generating a diacyl product ion. acs.org Further fragmentation (MS³) of these diacyl ions can then identify the individual acyl groups, allowing for unambiguous structural assignment. acs.org The use of deuterated internal standards, such as this compound, is crucial for compensating for matrix effects and improving quantitative accuracy in ESI-MS analysis. spectroscopyonline.com

Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique, often favored for less polar and more volatile compounds than those typically analyzed by ESI. spectroscopyonline.com In APCI, the sample is introduced into a high-temperature region where it is vaporized and then ionized by a corona discharge. This process often leads to the formation of protonated molecules [M+H]⁺ or, in the case of triglycerides, characteristic fragment ions corresponding to the loss of fatty acid chains. APCI-MS has been successfully employed for the quantitative analysis of triglycerides separated by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.govusda.gov Studies have shown that APCI-MS can provide triglyceride compositions with average relative errors comparable to those obtained with flame-ionization detection (FID), but with the added benefit of identifying numerous triglyceride species that are undetectable by FID. nih.gov The development of dual ESI and APCI ion sources has further expanded the analytical capabilities, allowing for the detection of a wider range of compounds, including very hydrophobic and nonpolar analytes, in a single run. spectroscopyonline.com

Ionization TechniquePrimary Ion SpeciesFragmentation PatternKey Advantages
Electrospray Ionization (ESI) [M+NH₄]⁺ (ammoniated adducts)Neutral loss of NH₃ and a fatty acid chainSoft ionization, suitable for large, labile molecules; provides clear molecular weight information.
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺ (protonated molecules) and characteristic fragment ionsLoss of fatty acid chainsEffective for less polar compounds; provides good quantitative accuracy when coupled with HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure, dynamics, and metabolism of lipids. For deuterated triglycerides like this compound, specific NMR techniques offer unique insights that are often unattainable with other analytical methods.

Deuterium (²H) NMR for Investigating Lipid Dynamics and Membrane Structure in Model Systems

Deuterium (²H) NMR spectroscopy is a non-perturbing technique that provides detailed information about the equilibrium and dynamic properties of lipids in membrane systems. dissertation.comresearchgate.net By selectively replacing hydrogen with deuterium atoms in the lipid molecule, researchers can probe the orientation and motion of specific segments of the molecule. The analysis of ²H NMR spectral lineshapes and relaxation rates yields data on bond angles, the degree of ordering (order parameters), and the rates of reorientation. dissertation.com This information is crucial for understanding the dynamic structure of lipid bilayers, including acyl chain order, membrane thickness, and the influence of other molecules like proteins and cholesterol. nih.govnih.govillinois.edu For instance, ²H NMR studies have revealed how the presence of proteins can modulate membrane elasticity and permeability. nih.gov

Solid-State NMR for Characterizing Protein-Lipid Interactions and Membrane Phase Behavior

Solid-state NMR (ssNMR) is particularly valuable for studying membrane proteins and their interactions with the surrounding lipid environment, as it allows for the analysis of samples in a more native-like state, such as lipid bilayers. nih.govnih.govscispace.comscirp.org ssNMR can provide atomic-level detail on protein structure and dynamics within the membrane. nih.gov In the context of deuterated lipids, ssNMR can be used to investigate how proteins influence the phase behavior of the membrane, such as the formation of lipid rafts or other microdomains. bohrium.com The technique is sensitive to changes in the lipid environment, making it possible to characterize the influence of proteins on lipid chain ordering and membrane fluidity. nih.gov These studies are critical for understanding how the lipid matrix affects the function of membrane proteins. nih.govscispace.com

NMR TechniqueInformation ObtainedKey Applications
Deuterium (²H) NMR Lipid dynamics, membrane structure, acyl chain order, membrane thickness.Investigating the influence of proteins and cholesterol on lipid bilayers.
Solid-State NMR (ssNMR) Protein-lipid interactions, membrane phase behavior, protein structure and dynamics in native-like environments.Characterizing the influence of proteins on lipid microdomains and membrane fluidity.
Positional Isotope Analysis by NMR Positional isotopomer distribution, metabolic pathway utilization, metabolic flux rates.Tracing metabolic pathways and quantifying the turnover of lipids in biological systems.

Chromatographic Separation Techniques for Deuterated Triglycerides Prior to Spectrometric Analysis

Prior to mass spectrometric or NMR analysis, it is often necessary to separate complex mixtures of lipids. Chromatographic techniques are indispensable for this purpose, enabling the isolation and purification of specific lipid species.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Lipid Class Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique that has gained prominence in lipidomics for its ability to separate lipid classes based on the polarity of their headgroups. nih.govnih.govresearchgate.net Unlike reversed-phase liquid chromatography (RPLC), which separates lipids primarily by the hydrophobicity of their acyl chains, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.govuni-muenster.de This mechanism allows for the retention and separation of polar analytes.

In HILIC, the elution order is generally based on increasing polarity of the lipid headgroup. nih.gov Consequently, nonpolar lipids such as glycerolipids, which include triglycerides like this compound, exhibit little to no retention and typically elute early in the chromatographic run, often at or near the solvent front. nih.govnih.gov More polar lipids, such as ceramides, phosphatidylcholines (PC), and sphingomyelins (SM), are retained longer on the column. nih.gov This class-specific separation is a key advantage of HILIC, as it allows for the co-elution of all molecular species within a given lipid class. nih.gov

This co-elution is particularly beneficial for quantitative analysis using stable isotope-labeled internal standards. lcms.cz When a deuterated standard like this compound is used for the quantification of triglycerides, it will co-elute with the endogenous triglycerides in the sample. This ensures that both the analyte and the internal standard experience similar ionization conditions and matrix effects in the mass spectrometer, leading to more accurate and reliable quantification. researchgate.netlcms.cz

The choice of stationary phase and mobile phase composition is critical for optimizing HILIC separations. Common stationary phases include unmodified silica (B1680970), as well as silica modified with polar functional groups like amide, diol, or amine. nih.govchromatographyonline.com Mobile phases typically consist of a high concentration of acetonitrile (B52724) (ACN) with a smaller amount of an aqueous buffer, such as ammonium acetate (B1210297) or ammonium formate, to control pH and improve peak shape. nih.govnih.gov

Table 1: Typical HILIC Parameters for Lipid Class Separation

ParameterDescriptionCommon Settings
Stationary Phase The polar material inside the column that interacts with the lipids.Unmodified Silica, Amide-bonded Silica, Diol-bonded Silica. nih.govchromatographyonline.com
Mobile Phase A The weak, less polar solvent, typically organic.Acetonitrile (ACN). nih.gov
Mobile Phase B The strong, more polar solvent, typically aqueous.Water with buffer (e.g., 10 mM Ammonium Acetate). nih.gov
Gradient Programmed change in mobile phase composition.Start at high %A (e.g., 99%), decrease to increase elution strength. nih.gov
Flow Rate The speed at which the mobile phase moves through the column.0.15 - 0.6 mL/min for UHPLC systems. nih.govnih.gov
Column Temperature Controlled temperature of the column for reproducibility.25 - 40 °C. nih.gov

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate analysis of this compound in complex biological matrices, such as plasma, serum, or tissues, necessitates robust and efficient sample preparation and extraction protocols. nih.govmdpi.com The primary goals of these procedures are to isolate lipids from other cellular components like proteins and carbohydrates, minimize degradation, and concentrate the analytes for detection. nih.govnih.gov The addition of deuterated internal standards, such as this compound, at the beginning of the sample preparation process is a critical step for quantitative accuracy, as it accounts for analyte loss during extraction and corrects for matrix-induced ionization suppression or enhancement in the mass spectrometer. nih.govacs.org

Two primary methods dominate lipid extraction from biological samples: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) LLE methods are based on the partitioning of lipids into an organic solvent phase that is immiscible with the aqueous sample matrix. mdpi.com

Folch Method: This traditional method uses a chloroform (B151607)/methanol mixture (2:1, v/v). frontiersin.org While effective, it has drawbacks related to the toxicity of chloroform and the fact that the denser chloroform layer is at the bottom, making it more difficult to automate and recover without contamination. frontiersin.org

Bligh and Dyer Method: A modification of the Folch method that uses a different ratio of chloroform/methanol/water, suitable for samples with high water content. mdpi.com

Matyash Method: This method has gained popularity as a safer alternative, using methyl-tert-butyl ether (MTBE) in place of chloroform. mdpi.comfrontiersin.org An advantage of the Matyash method is that the lipid-containing organic phase is the upper layer, which simplifies its collection. mdpi.com Studies have shown this method to be highly efficient for the recovery of both polar and nonpolar lipids. frontiersin.org

Ethyl Acetate/Ethanol Method: This "green" extraction protocol is another alternative that avoids halogenated solvents. It involves a single-phase extraction followed by the addition of water to induce phase separation, with lipids partitioning into the ethyl acetate layer. csic.es

Solid-Phase Extraction (SPE) SPE is a chromatographic technique used for sample clean-up and fractionation. nih.govmdpi.com It utilizes a solid sorbent packed into a cartridge or well plate to retain either the lipids of interest or the interfering matrix components. researchgate.net For lipid analysis, SPE can be used to separate broad lipid classes (e.g., neutral lipids from phospholipids) or to remove highly abundant, interfering lipids. researchgate.netnih.gov The choice of sorbent material (e.g., silica, aminopropyl, C18) and elution solvents determines the selectivity of the separation. researchgate.netnih.gov SPE is highly amenable to automation and can provide cleaner extracts than LLE, though it may require more extensive method development to ensure high recovery for all lipid classes of interest. mdpi.commdpi.com Combining LLE with a subsequent SPE clean-up step can yield highly purified lipid fractions for analysis. mdpi.com

Table 2: Comparison of Common Lipid Extraction Protocols

MethodSolventsKey AdvantagesKey Disadvantages
Folch Chloroform, Methanol. frontiersin.orgWell-established, effective for a broad range of lipids. frontiersin.orgUses toxic chloroform; denser organic layer is harder to collect. frontiersin.org
Matyash Methyl-tert-butyl ether (MTBE), Methanol. frontiersin.orgSafer than chloroform; upper organic layer is easy to automate and collect. frontiersin.orgmdpi.comMTBE is highly volatile, which can affect reproducibility. mdpi.com
Ethyl Acetate/Ethanol Ethyl Acetate, Ethanol, Water. csic.esUses "greener," less toxic solvents. csic.esMay have different extraction efficiencies compared to classic methods.
Solid-Phase Extraction (SPE) Varies based on sorbent and analyte (e.g., Hexane, Methanol, Acetonitrile). researchgate.netnih.govHigh potential for automation, provides clean extracts, can fractionate lipid classes. nih.govnih.govCan be more costly; method development may be complex to ensure good recovery. mdpi.com

Applications of Glyceryl Trihexadecanoate D98 in Metabolic Flux Analysis in Pre Clinical Research

Quantitative Elucidation of De Novo Lipogenesis (DNL) Pathways in Cell and Animal Models

Glyceryl trihexadecanoate-d98 is instrumental in quantifying the contribution of de novo lipogenesis (DNL) to the total lipid pool. DNL is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. mdpi.com In pre-clinical studies, administering d98-tripalmitin allows researchers to differentiate between fatty acids that are newly synthesized and those that are derived from other sources. escholarship.org By tracking the incorporation of deuterium (B1214612) into newly formed triglycerides, scientists can precisely measure the rate of DNL in various tissues, including the liver and adipose tissue. nih.govresearchgate.netmaastrichtuniversity.nlnih.gov This is particularly important in understanding metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and obesity, where DNL is often dysregulated. escholarship.orgmaastrichtuniversity.nlnih.gov

For instance, studies in animal models have utilized deuterated water, a precursor for the deuterium in d98-tripalmitin synthesis, to measure DNL rates. These studies have revealed that hepatic DNL can contribute significantly to liver fat accumulation in conditions like non-alcoholic steatohepatitis (NASH). escholarship.org The ability to quantify DNL provides a critical endpoint for evaluating the efficacy of therapeutic interventions aimed at reducing lipid synthesis.

Tracing of Fatty Acid Esterification, Desaturation, and Oxidation Pathways

Beyond DNL, this compound is a valuable tracer for elucidating the downstream fates of fatty acids, including esterification, desaturation, and oxidation. Once the deuterated palmitate from d98-tripalmitin is released, it can be incorporated into various lipid species through esterification, a process crucial for triglyceride synthesis. biorxiv.org The enzymes involved in this process often exhibit specificity for different types of fatty acids. biorxiv.org

Furthermore, the tracer can be used to follow the desaturation of palmitate into other fatty acids, such as palmitoleate, a process with implications for insulin (B600854) sensitivity. The movement and transformation of the deuterated label can also be tracked to determine the rate of fatty acid oxidation, the process by which fatty acids are broken down to produce energy. nih.gov This is vital for understanding conditions where energy metabolism is impaired. For example, studies have used deuterated palmitate to diagnose mitochondrial fatty acid oxidation disorders by measuring the production of deuterated acylcarnitines in whole blood samples. nih.gov

Determination of Triglyceride Synthesis, Turnover, and Secretion Rates in In Vitro and In Vivo Animal Models

The use of this compound allows for the direct measurement of triglyceride (TG) dynamics, including synthesis, turnover, and secretion rates in both cell cultures and animal models. nih.govresearchgate.net By introducing the labeled triglyceride, researchers can monitor its incorporation into cellular and plasma TG pools and its subsequent clearance. This provides a dynamic view of how quickly triglycerides are being made, broken down, and released from tissues like the liver and adipose tissue. nih.gov

A common approach involves labeling with deuterated water, which leads to the incorporation of deuterium into the glycerol (B35011) backbone of newly synthesized triglycerides. nih.gov By analyzing the mass isotopomer distribution, the fractional synthesis rate of triglycerides can be calculated. researchgate.net This has been applied to show that different adipose tissue depots can have varying turnover rates. nih.gov For example, mesenteric (visceral) fat has been shown to have a faster triglyceride turnover rate compared to subcutaneous fat depots in mice. nih.gov

Table 1: Research Findings on Triglyceride Turnover Rates in Animal Models

Animal Model Tissue Tracer Key Finding
Mice Mesenteric Adipose Tissue ²H₂O Faster triglyceride turnover (k = 0.21 day⁻¹) compared to other depots. nih.gov
Mice Other Adipose Depots ²H₂O Slower triglyceride turnover (k = 0.04-0.06 day⁻¹). nih.gov
Rats Subcutaneous Adipose Tissue ²H₂O Triglyceride turnover rate constant (k) of 0.05 day⁻¹. nih.gov
Mice Plasma ²H₂O Rapid turnover of plasma triglycerides with a half-life of 11.5 minutes. nih.gov

Investigation of Lipid Remodeling Processes and Inter-organ Lipid Transport Dynamics in Animal Models

This compound is a powerful tool for studying the complex processes of lipid remodeling and the transport of lipids between different organs in animal models. Lipid remodeling refers to the modification of the fatty acid composition of cellular lipids, which can significantly impact cell function. By tracing the deuterated fatty acids from d98-tripalmitin, researchers can observe how they are incorporated into different lipid classes and how their composition changes over time in response to various stimuli. nih.govescholarship.org

This tracer also enables the investigation of inter-organ lipid transport. For example, the movement of deuterated lipids from the liver, where they might be synthesized and packaged into very-low-density lipoproteins (VLDL), to peripheral tissues like adipose tissue and muscle for storage or use can be tracked. This provides insights into the systemic regulation of lipid metabolism and how it is altered in metabolic diseases.

Studies on Nutrient Partitioning and Substrate Utilization in Cellular Metabolism

The fate of nutrients within an organism, a process known as nutrient partitioning, can be effectively studied using this compound. embopress.orgnih.gov This tracer helps to determine how cells and tissues prioritize the use of different energy sources, such as fats and carbohydrates. By introducing deuterated fatty acids, researchers can quantify their contribution to energy production versus their storage as triglycerides.

This is particularly relevant in understanding how metabolic flexibility—the ability to switch between fuel sources—is affected in conditions like obesity and diabetes. For example, studies in animal models have shown that the central nervous system, specifically AgRP-neurons in the hypothalamus, plays a key role in controlling peripheral substrate utilization and nutrient partitioning. embopress.orgnih.gov The use of isotopic tracers like d98-tripalmitin is essential for dissecting these complex regulatory networks and understanding how they influence the balance between lipid and carbohydrate metabolism. embopress.orgnih.gov

Role of Glyceryl Trihexadecanoate D98 As an Internal Standard in Quantitative Lipidomics

Calibration and Normalization Strategies in Absolute and Relative Lipid Quantification

In both absolute and relative quantitative lipidomics, Glyceryl trihexadecanoate-d98 serves as a cornerstone for accurate measurement. As a stable isotope-labeled internal standard, it is introduced at a known concentration into biological samples prior to lipid extraction and analysis. This allows for precise quantification by correcting for variations that can occur during sample preparation and instrumental analysis.

For absolute quantification , a calibration curve is typically constructed by analyzing a series of standard solutions containing known concentrations of the target lipid analytes and a fixed concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area ratio on this calibration curve. This approach enables the determination of the exact molar amount of a specific lipid species.

In relative quantification , the goal is to compare the levels of a particular lipid between different sample groups. In this strategy, this compound is added to each sample to normalize the data. The peak area of each endogenous lipid is divided by the peak area of the internal standard. This ratio is then used for statistical comparisons between groups, providing a robust measure of relative changes in lipid abundance. In many studies, the molar amounts of individual lipids are calculated against same-class deuterated internal standards and subsequently normalized by the total protein concentration of the sample, often expressed as pmol/mg of protein. nih.govfrontiersin.org

Quantification StrategyRole of this compoundOutcome
Absolute Quantification Used to generate a calibration curve by plotting the ratio of analyte to internal standard against known analyte concentrations.Determines the exact molar concentration of a lipid.
Relative Quantification Used to normalize the peak areas of endogenous lipids across different samples.Enables the comparison of lipid levels between sample groups.

Compensation for Matrix Effects, Ion Suppression, and Ionization Efficiencies in Mass Spectrometry

A significant challenge in mass spectrometry-based lipidomics is the "matrix effect," where co-eluting substances from the biological matrix interfere with the ionization of the target analytes. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

This compound plays a crucial role in mitigating these effects. Because it is chemically identical to its non-labeled counterpart, it experiences similar matrix effects during the electrospray ionization process. By calculating the ratio of the endogenous lipid to the deuterated internal standard, any signal suppression or enhancement that affects both molecules to a similar extent is effectively canceled out. This ensures that the measured ratio accurately reflects the true concentration of the analyte, irrespective of the sample matrix.

Furthermore, different lipid species can have vastly different ionization efficiencies, meaning they produce different signal intensities for the same concentration. As this compound belongs to the triglyceride class, it exhibits ionization behavior that is highly representative of other triglycerides in the sample. This allows it to effectively normalize for variations in ionization efficiency among different triglyceride species, leading to more accurate cross-comparison of their levels.

Method Development and Validation for Bioanalytical Assays in Lipid Research

The development and validation of robust bioanalytical assays are paramount for reliable lipid research. This compound is an indispensable tool in this process, aiding in the assessment of key validation parameters such as accuracy, precision, and recovery.

During method development , this internal standard helps in optimizing sample extraction procedures and mass spectrometry conditions. By monitoring the signal of the spiked-in this compound, researchers can assess the efficiency of different extraction solvents and protocols.

In the validation phase, this compound is used to determine the following:

Accuracy: By spiking known amounts of a triglyceride standard into a sample matrix containing this compound, the accuracy of the method can be determined by comparing the measured concentration to the known spiked concentration.

Precision: The precision of an assay, which reflects the closeness of repeated measurements, is assessed by analyzing replicate samples spiked with the internal standard. The relative standard deviation (RSD) of the measurements provides a measure of the assay's precision.

Recovery: The efficiency of the entire analytical process, from extraction to detection, can be evaluated by comparing the response of the internal standard in the sample matrix to its response in a pure solution.

The use of a deuterated internal standard like this compound is a hallmark of a well-validated bioanalytical method, providing confidence in the reliability of the generated lipidomics data.

Application in Broadly Targeted and Untargeted Lipidomics Workflows

While crucial for targeted lipid analysis, this compound also finds significant utility in broader lipidomics approaches. In broadly targeted lipidomics , where a large number of known lipids from various classes are quantified, it serves as a representative internal standard for the triglyceride class. Often, it is included in a cocktail of multiple deuterated internal standards, each representing a different lipid class, to enable comprehensive and accurate quantification across the lipidome. nih.govfrontiersin.org

In untargeted lipidomics , the goal is to detect and identify all measurable lipids in a sample without a predefined list of targets. While absolute quantification is challenging in this context, this compound and other deuterated standards are vital for assessing data quality and for normalization. nih.gov By monitoring the consistency of the internal standard's signal across a batch of samples, researchers can identify analytical outliers and ensure the stability of the mass spectrometry platform. Furthermore, the internal standard signal can be used for data normalization to correct for analytical drift over the course of a long sample run, improving the reliability of subsequent statistical analyses for biomarker discovery.

Lipidomics WorkflowApplication of this compound
Broadly Targeted Included in an internal standard mixture to represent and quantify the triglyceride class. nih.govfrontiersin.org
Untargeted Used for quality control, monitoring instrument stability, and data normalization to correct for analytical drift. nih.gov

Mechanistic Investigations Utilizing Glyceryl Trihexadecanoate D98 in Biological Systems

Studying Enzyme Kinetics and Substrate Specificity of Lipid-Metabolizing Enzymes

Glyceryl trihexadecanoate-d98 is an effective tool for probing the kinetics and substrate specificity of enzymes that process triglycerides, such as lipases. In these enzymatic reactions, the cleavage of ester bonds releases fatty acids from the glycerol (B35011) backbone. By using the deuterated substrate, researchers can accurately trace the fate of the released hexadecanoate-d98 within cellular systems or in vitro assays.

The primary mechanism for studying enzyme kinetics with deuterated substrates involves the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. For lipid-metabolizing enzymes that catalyze a reaction involving the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step, substituting hydrogen with deuterium (B1214612) (C-D) will slow the reaction down. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger and requires more energy to break.

While direct studies detailing the KIE for the hydrolysis of this compound are specific to proprietary research, the principle is well-established with other deuterated lipids and the enzymes that act on them, such as lipoxygenases (LOX) and cyclooxygenases (COX). For instance, studies on the oxygenation of deuterated arachidonic acid by these enzymes have revealed significant KIEs, demonstrating that hydrogen abstraction is a rate-limiting step. acs.orgacs.org This same principle applies to the lipases that hydrolyze this compound. By comparing the rate of hydrolysis of the deuterated versus the non-deuterated triglyceride, investigators can determine if the cleavage of a C-H bond on the fatty acid chain or glycerol backbone is involved in the rate-limiting step of the enzyme's catalytic cycle. This information is crucial for understanding the enzyme's mechanism of action and for designing specific inhibitors.

Analyzing Perturbations in Lipid Homeostasis in In Vitro Cell Culture Models and Epidermal Equivalents

This compound has been utilized as a critical internal standard in advanced lipidomics studies to investigate disruptions in lipid metabolism, particularly in models of inflammatory skin diseases like atopic dermatitis (AD). nih.govfrontiersin.orgpreprints.org In these experiments, three-dimensional (3D) human epidermal equivalents (HEEs) are often treated with inflammatory cytokines (such as IL-4 and IL-13, which are part of the Th2 immune response) to mimic the disease state. nih.govpreprints.orgresearchgate.net

By adding a known quantity of this compound to the lipid extract from these cell models, scientists can achieve precise and accurate quantification of various endogenous lipid species using liquid chromatography-mass spectrometry (LC-MS). nih.govfrontiersin.org The deuterated standard is distinguishable from its non-deuterated, endogenous counterparts by its higher mass, but it behaves similarly during the extraction and ionization processes, thus correcting for any sample loss or analytical variability.

Research using this methodology has yielded significant insights. For example, studies have shown that Th2 cytokines disrupt lipid homeostasis in HEEs by altering the expression of key lipid-metabolizing genes. nih.govmdpi.com This leads to a notable depletion of triglycerides and changes in the profiles of fatty acids and phosphatidylcholines. nih.govpreprints.org The use of this compound as an internal standard was instrumental in quantifying these changes accurately.

Furthermore, these models have been used to test the efficacy of therapeutic agents. For instance, treatment with JAK (Janus Kinase) inhibitors like tofacitinib (B832) has been shown to reverse many of the lipid disruptions caused by Th2 cytokines. nih.govpreprints.orgresearchgate.net Tofacitinib treatment was found to normalize the expression of genes involved in fatty acid elongation (e.g., ELOVL3, ELOVL4) and beta-oxidation (e.g., CPT1A, ACAT1), thereby restoring a healthier lipid profile in the epidermal models. nih.govmdpi.com

ConditionKey Genes/Lipids AnalyzedObserved Effect of Th2 Cytokines (IL-4/IL-13)Effect of Tofacitinib Co-treatmentReference
Gene Expression (Fatty Acid Elongation)ELOVL1, ELOVL3, ELOVL4Decreased mRNA levelsPrevented the reduction in ELOVL3 and ELOVL4 nih.govmdpi.com
Gene Expression (Fatty Acid Beta-Oxidation)CPT1A, ACAT1Increased mRNA levelsReduced the increase mdpi.com
Lipid Profile (Triglycerides)Total TriglyceridesDepletionReversed the depletion nih.govpreprints.org
Lipid Profile (Fatty Acids)Palmitoleic AcidInhibited synthesisRestored synthesis mdpi.com
Gene Expression (Epidermal Barrier)Filaggrin (FLG)Decreased mRNA levelsAbolished the reduction mdpi.com

Exploration of Molecular Interactions within Biological Membranes and Protein-Lipid Dynamics

Biological membranes are complex assemblies of lipids and proteins that are in constant, dynamic motion. frontiersin.org Understanding the interactions between individual lipid molecules and membrane proteins is fundamental to cell biology. Deuterated lipids, including this compound, are exceptionally suited for studying these dynamics. While triglycerides are not major structural components of the membrane bilayer itself, they are stored in lipid droplets that dynamically interact with membranes, and their fatty acid components are continuously incorporated into and released from membrane phospholipids (B1166683).

Techniques such as quasielastic neutron scattering (QENS) and molecular dynamics (MD) simulations can leverage deuterated lipids to separately probe the dynamics of the lipid and protein components. frontiersin.org Neutrons scatter differently from hydrogen and deuterium, allowing researchers to "highlight" the deuterated lipid and track its motion distinctly from the protonated (hydrogen-containing) proteins and other lipids in the membrane.

By incorporating the deuterated hexadecanoate (B85987) from this compound into membrane phospholipids, researchers can study:

Lateral Diffusion: The rate at which lipid molecules move within the plane of the membrane. Studies have shown that interactions with transmembrane proteins can restrict the lateral mobility of surrounding lipids. frontiersin.org

Protein-Lipid Binding: Identifying the specific lipids that interact with a protein and determining the duration of these interactions. The deuterated signal can help define the "annular shell" of lipids that directly contact a membrane protein and move together with it as a complex.

These studies provide a nanoscale view of membrane organization, revealing how protein-lipid interactions govern critical cellular processes like signal transduction and molecular transport across the membrane. frontiersin.orgmdpi.com

Deuterium Kinetic Isotope Effects in Enzymatic Reactions Involving Deuterated Lipids

The deuterium kinetic isotope effect (KIE) is one of the most definitive tools for investigating enzyme mechanisms. mdpi.com It is based on the principle that a chemical bond to deuterium (C-D) is stronger and broken more slowly than the corresponding bond to hydrogen (C-H). princeton.edu The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides profound insight into the transition state of the reaction, particularly whether C-H bond cleavage is the slowest, or rate-limiting, step. nih.gov

While triglycerides themselves are typically hydrolyzed at the ester linkage, their fatty acid components, once released, can undergo further enzymatic modification where C-H bond cleavage is central. For example, enzymes like lipoxygenases (LOXs) and cyclooxygenases (COX) abstract a hydrogen atom from polyunsaturated fatty acids to initiate the synthesis of inflammatory mediators. acs.orgnih.gov

Studies using deuterated fatty acids that are structurally related to hexadecanoic acid have been pivotal in this area. For instance, research on the reaction of human lipoxygenases with arachidonic acid (AA) revealed significant KIEs when deuterium was substituted at specific positions. This demonstrated not only that hydrogen abstraction was rate-limiting but also how deuteration could dramatically shift the enzyme's regioselectivity—that is, which hydrogen it chooses to abstract. nih.gov

EnzymeSubstrateDeuteration PositionObserved Kinetic Isotope Effect (kH/kD)Key FindingReference
Human 15-hLO-1Arachidonic Acid (AA)13-d2~3.99Indicates C-H bond breaking at C13 contributes to the rate-limiting step. nih.gov
Human 15-hLO-1Arachidonic Acid (AA)10,13-d4~10Shows a cumulative effect, and deuteration at a non-primary site (C10) still slows the reaction, revealing complex dynamics. nih.gov
Macrophage COX EnzymesArachidonic Acid (AA)13-d2Similar to in vitro valuesDemonstrates physiological KIE can be measured in living cells. acs.org
Macrophage COX EnzymesArachidonic Acid (AA)10,13-d4Massive increase in KIERevealed a previously unappreciated critical role for the hydrogen at C10 in catalysis and shunted the substrate to the LOX pathway. acs.orgresearchgate.net

These findings are directly relevant to the use of this compound. Once the deuterated hexadecanoate is released by lipases, it can be metabolized by other enzymes. By tracking the rate of its conversion compared to its non-deuterated counterpart, researchers can use the KIE to dissect the mechanisms of fatty acid desaturases, elongases, and hydroxylases, providing a clear picture of the chemical steps involved in lipid modification.

Future Directions and Emerging Methodologies for Deuterated Triglycerides in Research

Integration of Stable Isotope Tracing with Advanced Computational Modeling for Fluxomics

The synergy between stable isotope tracing using compounds like Glyceryl trihexadecanoate-d98 and advanced computational modeling is paving the way for a more quantitative understanding of lipid metabolism, a field known as fluxomics. This approach moves beyond static measurements of lipid concentrations to provide dynamic insights into the rates (fluxes) of metabolic pathways.

Stable isotope-resolved metabolomics (SIRM) is a key technique where organisms or cells are supplied with isotope-labeled substrates. researchgate.net The rate at which the isotope is incorporated into downstream metabolites is then measured using mass spectrometry. This data is then fed into computational models, such as Metabolic Flux Analysis (MFA) or Flux Balance Analysis (FBA), to calculate the rates of intracellular metabolic reactions that are not directly measurable. mdpi.comresearchgate.net

Recent advances have led to the development of Compound Lipid Metabolic Flux Analysis (CL-MFA), a framework that can untangle the complexity of lipid metabolic pathways. biorxiv.org This method allows for the simultaneous quantification of fatty acid synthesis, elongation, and assembly into complex lipids like triglycerides. nih.gov By using deuterated tracers, researchers can gain detailed insights into the dysregulation of lipid metabolism in diseases like cancer. biorxiv.orgnih.gov For example, these integrated approaches have been used to resolve the regulation of lipid recycling in non-small cell lung cancer models and to identify previously unknown specificities of enzyme inhibitors. nih.gov This integration provides a systems-level view of lipid homeostasis, offering a versatile tool to assess the function of numerous enzymes in lipid metabolism. biorxiv.org

Table 1: Key Concepts in Stable Isotope-Based Fluxomics

Term Description Relevance to Deuterated Triglycerides
Stable Isotope Tracing A technique that uses non-radioactive isotopes (e.g., Deuterium (B1214612), Carbon-13) to track the metabolic fate of molecules within a biological system. mdpi.com Deuterated triglycerides like this compound serve as tracers to follow the pathways of triglyceride synthesis, storage, and breakdown.
Metabolic Flux Analysis (MFA) A computational method used to quantify the rates (fluxes) of reactions in a metabolic network, based on stable isotope labeling data. mdpi.comresearchgate.net MFA models use data from deuterated triglyceride tracing to calculate the speed of lipid metabolic pathways in various conditions.
Compound Lipid MFA (CL-MFA) A specialized application of MFA that focuses specifically on quantifying the synthesis, elongation, and assembly of complex lipids. biorxiv.orgnih.gov Enables detailed analysis of fluxes related to triglyceride and other complex lipid classes, providing insights into lipid homeostasis. biorxiv.orgnih.gov
Stable-Isotope Resolved Metabolomics (SIRM) An approach to characterize metabolic states by tracing the incorporation of isotopes from substrates into a wide range of metabolites. researchgate.net Allows for a broad characterization of how the components of deuterated triglycerides are utilized and integrated into the wider metabolic network.

Development of Novel Isotopic Labeling Strategies Beyond Deuterium for Complex Lipidomics

While deuterium labeling, as seen in this compound, is a powerful and widely used technique, the field is actively exploring novel labeling strategies to overcome certain limitations and to answer more complex biological questions. nih.govnih.gov The choice of isotope can influence the experimental outcome, as different isotopes have unique properties and potential effects on metabolism. nih.govnih.gov

Carbon-13 (¹³C) Labeling: ¹³C is a common alternative to deuterium. nih.gov It is particularly useful for tracing the carbon backbone of molecules. A notable innovation is the "lipidome isotope labeling of yeast (LILY)" approach, where organisms like Pichia pastoris are used to produce a wide range of ¹³C-labeled eukaryotic lipid standards. researchgate.net This method provides a cost-effective way to generate complex internal standards for accurate quantification in lipidomics studies. researchgate.net However, a challenge with ¹³C labeling in lipids is the large number of carbon atoms, which can complicate data analysis. researchgate.net

Head Group and Precursor Labeling: Instead of labeling the fatty acid chains, specific precursors can be labeled to trace distinct metabolic pathways. For instance, labeling the head groups of phospholipids (B1166683) with D₉-choline or D₄-ethanolamine allows for rapid analysis of specific phospholipid classes. longdom.org

Chemical Labeling (Alkyne Tracers): A non-isotopic strategy involves using fatty acids tagged with a terminal alkyne group. These "clickable" tracers can be incorporated into complex lipids like triglycerides. After extraction, a reporter molecule is attached via click chemistry, allowing for detection and quantification by mass spectrometry. nih.gov This technology has been used to directly demonstrate triglyceride cycling, where stored fatty acids are released and re-modified, providing a powerful tool to study lipid remodeling with molecular species resolution. nih.gov

Table 2: Comparison of Labeling Strategies in Lipidomics

Labeling Strategy Principle Advantages Disadvantages & Considerations
Deuterium (²H) Labeling Incorporation of heavy hydrogen isotopes, often via deuterated water (D₂O) or deuterated fatty acids. nih.govresearchgate.net High labeling efficiency can be achieved; relatively low cost of D₂O; favorable NMR characteristics for imaging. nih.govnih.gov Potential for kinetic isotope effects (slower reaction rates); label can be lost in certain reactions (e.g., desaturation). nih.govnih.gov
Carbon-13 (¹³C) Labeling Incorporation of heavy carbon isotopes, often via ¹³C-glucose or other carbon sources. biorxiv.org Traces the carbon skeleton directly; less prone to exchange than deuterium. Can be more expensive; complex labeling patterns can be difficult to analyze due to the high number of carbons in lipids. researchgate.net
Alkyne Chemical Tagging Incorporation of fatty acids with a terminal alkyne group, followed by chemical attachment of a reporter tag. nih.gov Allows for direct tracing and visualization of lipid modification and cycling; high sensitivity and specificity. nih.gov The bulky tag may alter the metabolism or physical properties of the lipid; requires additional chemical reaction steps.

Expansion into Novel Biological Systems and Complex Disease Models (Pre-clinical Focus)

The application of deuterated triglycerides and related stable isotope tracing methods is expanding into a variety of biological systems and preclinical disease models, providing crucial insights into pathophysiology.

Cancer Biology: Stable isotope tracing is extensively used to study the metabolic reprogramming that is a hallmark of cancer. mdpi.commdpi.com Studies using non-small cell lung cancer (NSCLC) cells and lung slice cultures have elucidated how cancer cells alter lipid synthesis and recycling pathways to support rapid growth. biorxiv.orgnih.gov

Skin Diseases: this compound has been used as an internal standard in studies of 3D human epidermal equivalents. nih.govmdpi.com These models are used to investigate skin barrier defects seen in conditions like atopic dermatitis. By challenging these skin models with inflammatory cytokines (IL-4/IL-13), researchers can study how inflammation disrupts lipid metabolism and how potential therapeutics, such as JAK inhibitors, can reverse these effects. mdpi.com These studies have shown that inflammatory signals can cause depletion of triglycerides and alter fatty acid profiles, effects that can be normalized by targeted therapies. mdpi.com

Vector-Borne Diseases: Research into the metabolism of insect vectors, such as mosquitoes, is a promising area for developing new control strategies. researchgate.net Studies have used deuterated water (D₂O) to trace de novo lipogenesis in Aedes aegypti mosquitoes, the primary vector for dengue and Zika viruses. This research helps in understanding the critical role of lipids in mosquito reproduction and development, identifying potential metabolic targets for novel insecticides. researchgate.net

Standardization and Inter-laboratory Comparability of Deuterated Lipid Analysis

A significant challenge in the field of lipidomics is the variability of results between different laboratories and analytical platforms. upce.cznih.gov To translate lipidomics discoveries into reliable clinical or research applications, standardization is of utmost importance. acs.orgresearchgate.net

The use of deuterated lipids as internal standards is a cornerstone of quantitative lipidomics, as they can correct for variations in sample extraction and instrument response. acs.orgresearchgate.net To improve comparability, the scientific community has undertaken inter-laboratory comparison exercises, often coordinated by institutions like the National Institute of Standards and Technology (NIST). nih.govcore.ac.uk

One such major effort involved the use of NIST Standard Reference Material (SRM) 1950–Metabolites in Frozen Human Plasma. nih.govacs.org In this study, 31 different laboratories analyzed the same reference material using their own diverse methods. The results provided consensus concentration values for hundreds of lipids, including various triglycerides, creating community-wide benchmarks for quality control and method validation. nih.gov These studies highlight the importance of standardized protocols and reference materials for harmonizing lipid analysis. acs.orgcore.ac.uk The goal is to ensure that quantitative data on lipids, including deuterated species used in tracer studies, is accurate and reproducible, regardless of where or how it was generated. upce.cz

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
D₉-choline
D₄-ethanolamine
Interleukin-4 (IL-4)

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Glyceryl Trihexadecanoate-d98?

  • Methodology : Synthesis involves esterification of deuterated hexadecanoic acid with glycerol, ensuring isotopic purity (98 atom% D). Characterization requires nuclear magnetic resonance (NMR) to confirm structure and mass spectrometry (MS) to verify isotopic enrichment. Use quantitative 1H^1\text{H}-NMR to assess residual protons in the deuterated backbone . Report analytical conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. How is this compound used to study lipid metabolism in model systems?

  • Methodology : Incorporate the compound into lipid tracers for in vitro or in vivo metabolic flux analysis. For example, in cell cultures, track deuterium-labeled lipid turnover via liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolic intermediates. Ensure controls (e.g., non-deuterated analogs) to distinguish isotopic effects .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodology : Use LC-MS/MS with multiple reaction monitoring (MRM) to isolate the deuterated compound from endogenous lipids. Optimize ionization parameters (e.g., ESI+ mode) and validate recovery rates using spike-and-recovery experiments in matrices like plasma or tissue homogenates .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound confound metabolic pathway analysis, and how are these mitigated?

  • Methodology : Deuterium can alter reaction kinetics (kinetic isotope effects). Design experiments comparing 2H^2\text{H}- and 1H^1\text{H}-labeled analogs under identical conditions. Use computational modeling (e.g., density functional theory) to predict isotopic impacts on enzyme binding affinities .

Q. What experimental frameworks resolve contradictions in data on this compound’s stability under physiological conditions?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design stability studies. For example, test hydrolysis rates in simulated gastric fluid (pH 1.2) versus intestinal fluid (pH 6.8) using LC-MS. Use Arrhenius plots to model degradation kinetics and identify critical storage conditions .

Q. How can this compound be integrated into solid lipid nanoparticle (SLN) formulations for in vivo tracking?

  • Methodology : Optimize SLN synthesis via solvent evaporation, using tripalmitin as a base lipid and poloxamer 188 as a stabilizer. Employ central composite design (CCD) to evaluate variables (e.g., drug-to-lipid ratio) on particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation) .

Q. What strategies validate the absence of isotopic cross-talk in multiplexed lipidomics studies using this compound?

  • Methodology : Perform interference checks by spiking deuterated and non-deuterated lipids into the same sample. Use high-resolution MS (e.g., Orbitrap) to resolve isotopic clusters. Apply mathematical correction algorithms (e.g., natural abundance correction) to raw data .

Tables for Key Data

Property Value Reference
Molecular Weight905.93 g/mol
Isotopic Purity98 atom% D
Stability in Aqueous MediapH-dependent hydrolysis
LC-MS/MS Detection Limit0.1 ng/mL (validated in plasma)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.